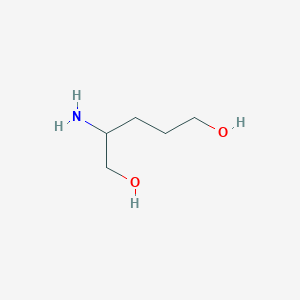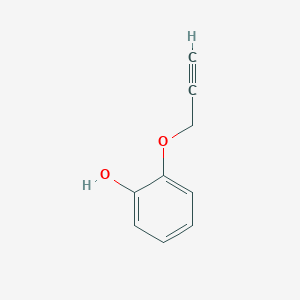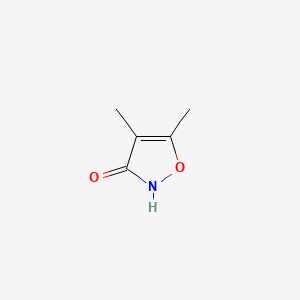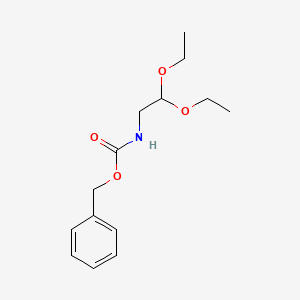
2-Aminopentane-1,5-diol
Vue d'ensemble
Description
2-Aminopentane-1,5-diol is a chemical compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 . It is stored at room temperature and has an oil-like physical form .
Synthesis Analysis
A study by Keisuke Yoshida et al. describes a chemoselective acylation of 2-aminopentane-1,5-diol derivatives . The process involves the use of a catalyst and 2,4,6-collidine in CHCl3. Acetic anhydride is added at -60 °C, and the mixture is stirred at room temperature for 4 hours .
Molecular Structure Analysis
The InChI code for 2-Aminopentane-1,5-diol is 1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
The aforementioned study by Yoshida et al. also provides insight into the chemical reactions involving 2-aminopentane-1,5-diol . They achieved highly chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives through organocatalysis . An acyl group can be chemoselectively introduced onto the sterically hindered secondary hydroxy group in the presence of the primary one by virtue of the molecular recognition event of the catalyst .
Physical And Chemical Properties Analysis
As mentioned earlier, 2-Aminopentane-1,5-diol is an oil-like substance stored at room temperature . It has a molecular weight of 119.16 .
Applications De Recherche Scientifique
Organocatalysis
2-Aminopentane-1,5-diol has been used in the field of organocatalysis . Specifically, it has been used in the highly chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives . An acyl group can be chemoselectively introduced onto the sterically hindered secondary hydroxy group in the presence of the primary one by virtue of the molecular recognition event of the catalyst .
Safety and Hazards
The safety information for 2-Aminopentane-1,5-diol includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
2-aminopentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDHBVGNLVMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305671 | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopentane-1,5-diol | |
CAS RN |
21926-01-2 | |
| Record name | NSC171442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of chemoselective acylation of 2-aminopentane-1,5-diol derivatives?
A: 2-Aminopentane-1,5-diol contains both primary and secondary hydroxyl groups. Achieving selective acylation of the sterically hindered secondary hydroxyl group in the presence of the primary one is challenging. The research demonstrates that organocatalysis allows for this chemoselectivity by leveraging molecular recognition events between the catalyst and the 2-aminopentane-1,5-diol derivative. [] This control over regioselectivity is crucial for synthesizing complex molecules with specific functionalities, particularly in pharmaceutical and materials science applications.
Q2: How does the choice of catalyst impact the chemoselectivity of the acylation reaction?
A: The research highlights that the organocatalyst plays a critical role in directing the acylation to the desired hydroxyl group. [] Different catalysts possess distinct molecular structures and electronic properties that influence their interactions with the substrate. This interaction, guided by molecular recognition, allows the catalyst to differentiate between the primary and secondary hydroxyl groups and promote acylation selectively at the desired position. Further research exploring the structure-activity relationship of various organocatalysts in this reaction could lead to even greater control over chemoselectivity and open doors for synthesizing a wider range of valuable compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















